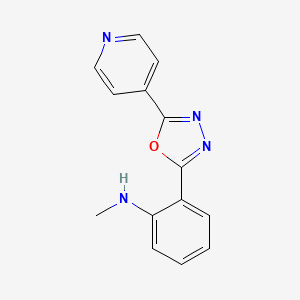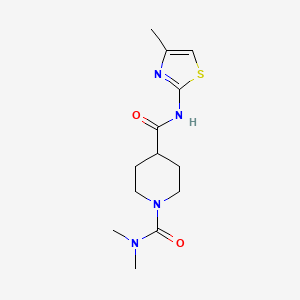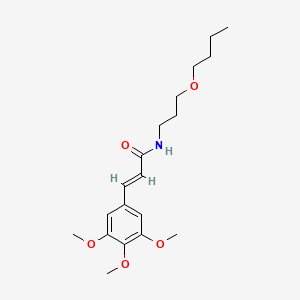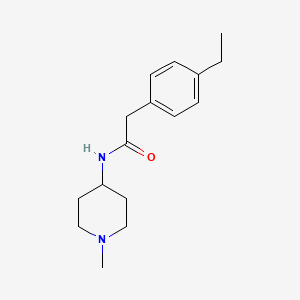![molecular formula C18H24N2O2S B5409954 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5409954.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide involves the inhibition of this compound. This compound is a family of serine/threonine kinases that play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compound can lead to the suppression of cell growth and induction of apoptosis in cancer cells. Additionally, this compound inhibition can also reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It has also been shown to reduce the accumulation of amyloid-beta peptides in the brain by inhibiting the activity of beta-secretase, which is an enzyme involved in the production of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide in lab experiments include its potent inhibition of this compound, which can lead to the suppression of cell growth and induction of apoptosis in cancer cells. Additionally, it has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer and Alzheimer's disease. Another direction is to study its potential toxicity and optimal dosage and administration route. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in cancer and Alzheimer's disease. Its mechanism of action involves the inhibition of this compound, which can lead to the suppression of cell growth and induction of apoptosis in cancer cells, as well as the reduction of amyloid-beta peptides in the brain. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. Further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity and interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide involves several steps. The first step is the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-aminoethyl)phenol to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with 3-hydroxy-3-methylbutyryl chloride to form the desired compound.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-16(23-12-20-13)9-11-19-17(21)15-6-4-14(5-7-15)8-10-18(2,3)22/h4-7,12,22H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUOXHJRBSJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-oxo-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B5409876.png)
![1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5409877.png)

![[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5409895.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine](/img/structure/B5409915.png)
![2-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5409917.png)


![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)

![4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
![4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}morpholine](/img/structure/B5409976.png)